4-hydroxy TMT (iodide) (4-hydroxy-N,N,N-trimethyltryptammonium iodide) is the active, dephosphorylated metabolite of the naturally occurring mushroom alkaloid aeruginascin [1]. As a permanently charged quaternary ammonium salt, it serves as a critical analytical reference material and pharmacological probe . Unlike its tertiary amine counterpart, psilocin, the quaternary structure of 4-hydroxy TMT restricts passive diffusion across the blood-brain barrier, fundamentally altering its pharmacokinetic profile [1]. This makes it an indispensable compound for researchers investigating the peripheral serotonergic system, the entourage effect of complex fungal extracts, and transporter-mediated cellular uptake mechanisms without the confounding variables of central psychedelic activity [2].
Procuring psilocin (4-HO-DMT) as a substitute for 4-hydroxy TMT (iodide) fails in in vivo models because psilocin readily crosses the blood-brain barrier, triggering profound central psychedelic responses that mask peripheral physiological effects [1]. Conversely, utilizing the prodrug aeruginascin (4-PO-TMT) in in vitro receptor binding assays introduces severe reproducibility issues, as it requires enzymatic dephosphorylation by alkaline phosphatase to become active, adding uncontrolled kinetic variables to the assay [2]. Furthermore, psilocin freebase is highly susceptible to rapid oxidative degradation, whereas 4-hydroxy TMT is supplied as a stable crystalline iodide salt, ensuring precise, reproducible dosing over long-term experimental timelines .
In murine models, 4-hydroxy TMT (iodide) demonstrates a complete absence of the head-twitch response (HTR), a standard behavioral proxy for central 5-HT2A-mediated psychedelic effects [1]. In direct contrast, the tertiary amine comparator psilocin strongly induces HTR [1]. This behavioral divergence occurs despite 4-hydroxy TMT retaining significant in vitro affinity for the 5-HT2A receptor (Ki = 670.0 nM) [2].
| Evidence Dimension | Induction of Head-Twitch Response (HTR) in mice |
| Target Compound Data | No HTR induced |
| Comparator Or Baseline | Psilocin (Strong HTR induction) |
| Quantified Difference | Complete elimination of central behavioral response |
| Conditions | In vivo murine behavioral assay |
Allows researchers to procure a 5-HT2A-active compound that isolates peripheral receptor activation without confounding central psychedelic effects.
Chronic activation of the 5-HT2B receptor is heavily implicated in the development of valvular heart disease, a major hurdle in serotonergic drug development [1]. Radioligand binding assays reveal that 4-hydroxy TMT (iodide) exhibits a Ki of 120.0 nM at the 5-HT2B receptor, which represents an approximately 26-fold lower affinity than the comparator psilocin (Ki = 4.6 nM) [1].
| Evidence Dimension | 5-HT2B Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki = 120.0 nM |
| Comparator Or Baseline | Psilocin (Ki = 4.6 nM) |
| Quantified Difference | ~26-fold reduction in 5-HT2B binding affinity |
| Conditions | Competitive radioligand binding assay at human 5-HT2B orthosteric sites |
Provides a safer, lower-risk pharmacological profile for researchers developing non-cardiotoxic serotonergic therapeutics.
Previous theoretical models hypothesized that the active metabolite of aeruginascin would act as a powerful 5-HT3 receptor agonist, similar to the structurally related bufotenidine, potentially explaining wood lover paralysis [1]. However, quantitative screening proves that 4-hydroxy TMT (iodide) has no measurable binding affinity at the 5-HT3 receptor (Ki > 10,000 nM) [1].
| Evidence Dimension | 5-HT3 Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki > 10,000 nM (No binding) |
| Comparator Or Baseline | Bufotenidine (Strong 5-HT3 agonist baseline) |
| Quantified Difference | Complete lack of 5-HT3 affinity compared to theoretical models |
| Conditions | Competitive radioligand binding assay at human 5-HT3 receptors |
Prevents misallocation of procurement budgets by confirming this compound is unsuitable for 5-HT3 agonism studies, directing it instead toward 5-HT1A/2A research.
The freebase forms of substituted tryptamines, particularly 4-hydroxy derivatives like psilocin, are notoriously unstable and rapidly undergo oxidative degradation in solution [1]. 4-hydroxy TMT is synthesized and supplied as a crystalline iodide salt, which confers long-term stability (≥4 years at -20°C) and ensures precise molar dosing in analytical and pharmacological workflows .
| Evidence Dimension | Chemical stability and shelf-life |
| Target Compound Data | Crystalline iodide salt (Stable ≥4 years) |
| Comparator Or Baseline | Psilocin freebase (Rapid oxidative degradation) |
| Quantified Difference | Multi-year stability vs. rapid degradation in standard conditions |
| Conditions | Storage at -20°C and formulation in aqueous/organic assay buffers |
Ensures high lot-to-lot reproducibility and prevents experimental failure due to active compound degradation during prolonged in vitro studies.
Because it does not induce central psychedelic effects, 4-hydroxy TMT (iodide) is the optimal probe for studying 5-HT2A receptor activation in the enteric nervous system, immune cells, and peripheral tissues [1].
Its ~26-fold lower affinity for the 5-HT2B receptor compared to psilocin makes it a valuable structural scaffold for drug discovery programs aiming to develop serotonergic anti-inflammatory or cluster-headache medications without valvular heart disease risks [2].
As a stable, crystalline iodide salt, it serves as an essential certified reference material (CRM) for LC-MS/MS quantification of aeruginascin metabolites in complex fungal extracts, enabling accurate mapping of the mushroom entourage effect .